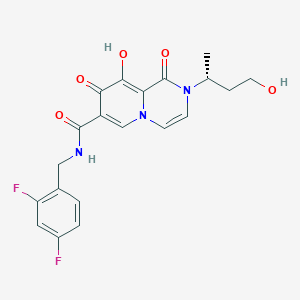

![molecular formula C21H14O3 B3324822 [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde CAS No. 1977585-07-1](/img/structure/B3324822.png)

[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde

Descripción general

Descripción

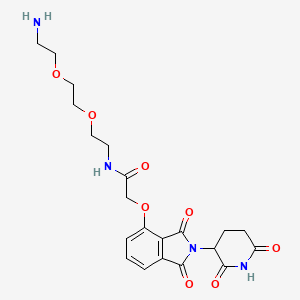

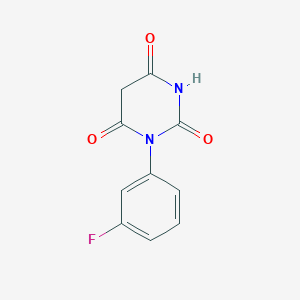

“[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” is a derivative of terphenyls, which are a group of closely related aromatic hydrocarbons. They consist of a central benzene ring substituted with two phenyl groups .

Synthesis Analysis

The synthesis of terphenyl derivatives is often achieved through various organic reactions. The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .Molecular Structure Analysis

The molecular structure of “[1,1’:3’,1’‘-Terphenyl]-4,4’‘,5’-tricarbaldehyde” consists of a central benzene ring substituted with two phenyl groups. The molecular formula is C24H18, and the molecular weight is 306.3997 .Chemical Reactions Analysis

The chemical reactions involving terphenyl derivatives can be complex. For example, 2,2′,2′′,4,4′,4′′,6,6′,6′′-nonanitro-1,1′:3′,1′′-terphenyl (NONA) is recognized as an excellent heat-resistant explosive. Its thermal decomposition paths have been studied using reactive force field (ReaxFF) molecular dynamics simulations .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques: The synthesis of m-terphenyl compounds, including variants of [1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde, has been developed using a simple, scalable procedure. This synthesis approach employs commercially available materials, leading to a series of novel compounds based on the m-terphenyl scaffold (Kehlbeck et al., 2007).

Luminescence and Sensing Applications

- Luminescent Metal-Organic Frameworks: A unique nano-porous terbium luminescent metal-organic framework was synthesized using a rigid tricarboxylate ligand related to p-terphenyl. This framework showed real-time sensitive sensing for benzaldehyde, highlighting its potential in detection applications (Ding et al., 2017).

Photophysical and Optoelectronic Properties

- Optoelectronic Applications: Studies have investigated the photophysical properties and electrochemical characteristics of compounds related to this compound, suggesting their potential as candidates for organic optoelectronic applications, like organic light-emitting devices (OLEDs) (Hu et al., 2013).

Coordination Polymers and Magnetic Properties

- Coordination Polymers and Magnetic Studies: Coordination polymers based on derivativesof this compound have been synthesized. These polymers show distinct magnetic properties, demonstrating the potential of terphenyl-based compounds in magnetic materials research (Lv et al., 2014).

Chemical Reactions and Organic Synthesis

- Role in Organic Synthesis: Compounds related to this compound have been used as intermediates in various organic synthesis reactions, indicating their utility in the formation of complex organic structures (Potkin et al., 2014).

Catalysis

- Catalytic Applications: Derivatives of this compound have been explored for their catalytic activity, particularly in reactions like the Suzuki coupling, demonstrating their potential as effective catalysts in organic reactions (Karimi-Jaberi et al., 2012).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Mecanismo De Acción

Target of Action

A structurally similar compound, (1-hydroxy-1-phosphono-2- [1,1’;4’,1’‘]terphenyl-3-yl-ethyl)-phosphonic acid, has been found to target ditrans,polycis-undecaprenyl-diphosphate synthase in escherichia coli

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It includes the study of the mechanisms of absorption and distribution of an administered drug, the rate at which a drug action begins and the duration of its effect, the chemical changes of the substance in the body (e.g. by enzymes), and the effects and routes of excretion of the metabolites of the drug .

Propiedades

IUPAC Name |

3,5-bis(4-formylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-12-15-1-5-18(6-2-15)20-9-17(14-24)10-21(11-20)19-7-3-16(13-23)4-8-19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUIFXBTYZWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/structure/B3324743.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3324744.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)

![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)